6-Chlorophthalazin-1-ol

Catalog No.
S1901504
CAS No.
57835-96-8
M.F
C8H5ClN2O
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorophthalazin-1-ol

CAS Number

57835-96-8

Product Name

6-Chlorophthalazin-1-ol

IUPAC Name

6-chloro-2H-phthalazin-1-one

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12)

InChI Key

XDECIMXTYLBMFQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=NNC2=O

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NNC2=O

Chemical Properties and Synthesis

6-Chlorophthalazin-1-ol is a heterocyclic molecule containing chlorine, carbon, hydrogen, nitrogen, and oxygen atoms. While limited information is available on its specific properties, research has been conducted on its synthesis. One study details a two-step process to synthesize 6-Chlorophthalazin-1-ol and related compounds, however the focus of the research was on the computational modeling of the compounds rather than their experimental properties [].

6-Chlorophthalazin-1-ol is an organic compound with the chemical formula C₈H₅ClN₂O. It consists of a phthalazine ring, which is a bicyclic structure composed of two fused aromatic rings, with a chlorine atom and a hydroxyl group attached to it. This compound is notable for its potential applications in medicinal chemistry and its unique structural features, which make it a subject of interest in various chemical research fields.

Due to the presence of reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, leading to the formation of new derivatives. For example, when treated with amines, it can yield substituted phthalazin derivatives .
  • Hydroxylation: The hydroxyl group can participate in further reactions, such as esterification or etherification, depending on the reagents used.
  • Cyclization Reactions: This compound can also be involved in cyclization reactions to form more complex molecular structures .

Research indicates that 6-Chlorophthalazin-1-ol exhibits biological activity that may be beneficial in therapeutic applications. Studies have shown that derivatives of phthalazine compounds can possess anti-cancer properties and exhibit inhibition against certain enzymes involved in cancer progression. The specific biological activities of 6-Chlorophthalazin-1-ol are still under investigation, but its structural similarity to other bioactive compounds suggests potential pharmacological relevance .

The synthesis of 6-Chlorophthalazin-1-ol typically involves several steps:

  • Chlorination of Phthalazine: Phthalazine can be chlorinated using chlorine gas or phosphorus oxychloride to introduce the chlorine atom into the structure.
  • Hydroxylation: The chlorinated intermediate can then be treated with a suitable hydroxylating agent (e.g., sodium hydroxide) to form 6-Chlorophthalazin-1-ol .
  • Isolation and Purification: The final product is usually isolated through crystallization or chromatography techniques to ensure purity.

6-Chlorophthalazin-1-ol has several potential applications:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, particularly in the development of anti-cancer agents.
  • Material Science: The compound may find use in polymer chemistry due to its unique structural properties.
  • Analytical Chemistry: Its derivatives can be employed as reagents or probes in analytical applications.

Interaction studies involving 6-Chlorophthalazin-1-ol focus on its binding affinity with biological targets, such as enzymes and receptors. Preliminary data suggest that derivatives may interact with specific protein targets, influencing pathways related to cancer and inflammation. Further studies are necessary to elucidate the mechanisms behind these interactions and their implications for drug design .

Several compounds share structural similarities with 6-Chlorophthalazin-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
PhthalazineBasic bicyclic structureUsed as a building block in various chemical syntheses
1,6-DichlorophthalazineTwo chlorine substituentsExhibits different reactivity patterns compared to 6-Chlorophthalazin-1-ol
4-HydroxyphthalazineHydroxyl group at position 4Potentially different biological activities due to position of hydroxyl group
2-AminophthalazineAmino group at position 2Shows distinct pharmacological properties compared to chlorinated derivatives

The uniqueness of 6-Chlorophthalazin-1-ol lies in its specific substitution pattern and the presence of both chlorine and hydroxyl groups, which influence its reactivity and biological activity compared to these similar compounds.

XLogP3

1.4

Wikipedia

6-Chlorophthalazin-1-ol

Dates

Modify: 2023-08-16

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